![molecular formula C12H17N3O2 B1491584 (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1283020-09-6](/img/structure/B1491584.png)
(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Overview
Description
(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, commonly referred to as AMP, is a versatile organic compound that has been used in a variety of scientific and industrial applications. It is a pyridine derivative that is composed of one nitrogen atom, one oxygen atom, and two carbon atoms, and it has a molecular weight of 163.19 g/mol. AMP is a colorless, water-soluble compound with a low melting point of -25°C and a high boiling point of 183°C. It is also relatively stable and has a low vapor pressure.
Scientific Research Applications
Crystallography and Structural Analysis
- Crystal Structure Analysis : A study reported on the crystal structure of a related compound, highlighting the importance of intermolecular interactions and the arrangement of molecular components in solid forms. This research contributes to the understanding of molecular conformations and interactions in crystal engineering and design (Revathi et al., 2015).
Pharmacological Applications
- TRPV4 Antagonists for Pain Treatment : Research on novel derivatives with structural similarities showed selective antagonism toward the TRPV4 channel, demonstrating potential for analgesic applications in treating pain (Tsuno et al., 2017).
Organic Synthesis and Methodology
- Efficient Synthesis Techniques : Studies have developed efficient synthetic routes for related compounds, contributing to the field of organic synthesis by providing methodologies for constructing complex structures with potential biological activities (Zhang et al., 2020; Rui, 2010).
Antimicrobial Activity
- Development of Antimicrobial Agents : The synthesis and evaluation of new pyridine derivatives, including those with piperidine components, have shown variable and modest antimicrobial activity, indicating their potential in developing new treatments against bacterial and fungal infections (Patel et al., 2011).
properties
IUPAC Name |
5-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-6-9-2-1-5-15(8-9)12(17)10-3-4-11(16)14-7-10/h3-4,7,9H,1-2,5-6,8,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFIXJMOLJXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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